molecular formula C13H13N5O3S B12927180 3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzene-1-sulfonamide CAS No. 89469-26-1

3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzene-1-sulfonamide

Cat. No.: B12927180
CAS No.: 89469-26-1
M. Wt: 319.34 g/mol
InChI Key: PJMXLMUGPNKEHL-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H11N5O3S and a molecular weight of 305.31 g/mol . This compound is known for its unique structure, which combines a purine moiety with a benzenesulfonamide group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with N-methyl-4-(1H-purin-8-yl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide.

    Reduction: Formation of 3-methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide with an amine group.

    Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine receptors or enzymes involved in purine metabolism. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide: Similar structure but lacks the sulfonamide group.

    3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzoic acid: Similar structure but has a carboxylic acid group instead of the sulfonamide group.

Uniqueness

3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzenesulfonamide is unique due to the presence of both a purine moiety and a sulfonamide group. This combination allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound in scientific research .

Properties

CAS No.

89469-26-1

Molecular Formula

C13H13N5O3S

Molecular Weight

319.34 g/mol

IUPAC Name

3-methoxy-N-methyl-4-(7H-purin-8-yl)benzenesulfonamide

InChI

InChI=1S/C13H13N5O3S/c1-14-22(19,20)8-3-4-9(11(5-8)21-2)12-17-10-6-15-7-16-13(10)18-12/h3-7,14H,1-2H3,(H,15,16,17,18)

InChI Key

PJMXLMUGPNKEHL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC

Origin of Product

United States

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